7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

Structural Characteristics of Tetrahydroisoquinoline Scaffolds

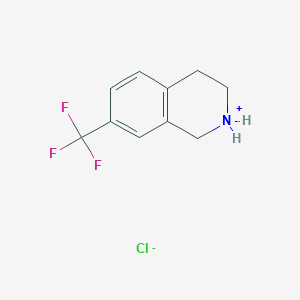

The tetrahydroisoquinoline (THIQ) core consists of a bicyclic system featuring a benzene ring fused to a piperidine ring. This scaffold is conformationally restrained, which enhances its binding affinity to biological targets such as enzymes and receptors. In 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride, the -CF$$_3$$ group is substituted at the 7-position of the aromatic ring (Figure 1).

Key Structural Features :

- Molecular Formula : C$${10}$$H$${11}$$ClF$$_3$$N.

- Bicyclic Framework : The piperidine ring adopts a chair conformation, while the benzene ring retains planarity, enabling π-π stacking interactions.

- Hydrochloride Salt : The amine nitrogen is protonated, forming a chloride counterion that enhances aqueous solubility.

The -CF$$3$$ substitution introduces steric bulk and electronic effects, which modulate intermolecular interactions. X-ray crystallography of analogous THIQ derivatives reveals that the -CF$$3$$ group occupies an equatorial position, minimizing steric clashes with adjacent substituents.

Electronic and Steric Effects of Trifluoromethyl Substitution

The -CF$$3$$ group exerts a strong electron-withdrawing inductive effect (-I), which polarizes the aromatic ring and alters the electron density distribution. This effect is quantified by Hammett substituent constants (σ$$m$$ = 0.43 for -CF$$_3$$).

Electronic Perturbations :

- Ring Deactivation : The -CF$$_3$$ group reduces electron density at the 7-position, making the aromatic ring less susceptible to electrophilic attack.

- Dipole Moment Enhancement : The electronegative fluorine atoms increase the compound’s dipole moment, influencing solubility and membrane permeability.

Steric Considerations :

- Van der Waals Volume : The -CF$$_3$$ group has a van der Waals volume of 38 Å$$^3$$, which can hinder access to sterically constrained binding pockets.

- Conformational Rigidity : Fluorine’s high electronegativity restricts free rotation around the C-CF$$_3$$ bond, stabilizing specific conformers.

Comparative studies of THIQ derivatives demonstrate that -CF$$3$$ substitution reduces basicity (pK$$a$$ ~4.88) compared to non-fluorinated analogs (pK$$a$$ ~9.53). This property is critical for optimizing drug-receptor interactions, as lower basicity minimizes off-target binding to α$$2$$-adrenoceptors.

Protonation Behavior and Tautomeric Equilibria

The protonation state of the THIQ amine significantly impacts its pharmacological activity. In aqueous solution, 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline exists predominantly as the ammonium species due to the hydrochloride salt’s low pK$$_a$$.

Protonation Dynamics :

- pK$$a$$ Modulation : Fluorination lowers the amine’s pK$$a$$ from 9.53 (CH$$3$$) to 4.88 (CF$$3$$), shifting the equilibrium toward the protonated form at physiological pH.

- Solvent Effects : In non-polar solvents, the free base form predominates, enabling passive diffusion across lipid membranes.

Tautomeric Equilibria : While tautomerism is not observed in 7-(trifluoromethyl)-THIQ, related hydroxy-THIQ derivatives exhibit lactam-lactim tautomerism (Figure 2). For example, 3-hydroxyisoquinoline exists as a lactim in diethyl ether and a lactam in water, highlighting solvent-dependent equilibria.

Properties

IUPAC Name |

7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N.ClH/c11-10(12,13)9-2-1-7-3-4-14-6-8(7)5-9;/h1-2,5,14H,3-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAYKKSBELWYSON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90656818 | |

| Record name | 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220247-87-0 | |

| Record name | 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90656818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pictet-Spengler Cyclization with Pre-Functionalized Aldehydes

This method employs a trifluoromethyl-containing benzaldehyde derivative to directly incorporate the -CF₃ group during cyclization.

Procedure :

-

Starting Materials :

-

2-(Trifluoromethyl)benzaldehyde

-

Phenethylamine derivative (e.g., dopamine or homologated analogs)

-

-

Cyclization :

-

Acid-catalyzed (e.g., HCl, TFA) condensation in polar aprotic solvents (e.g., DCM, MeCN) at 0–25°C.

-

Reaction time: 12–24 hours.

-

-

Reduction :

-

Catalytic hydrogenation (H₂, Pd/C) or borohydride reduction (NaBH₄) to saturate the imine intermediate.

-

-

Salt Formation :

-

Treatment with HCl gas in ether or aqueous HCl to precipitate the hydrochloride salt.

-

Advantages :

-

Direct incorporation of -CF₃ avoids post-cyclization functionalization.

-

High regioselectivity due to pre-functionalized aldehyde.

Challenges :

Friedel-Crafts Trifluoromethylation Post-Cyclization

This route introduces the -CF₃ group after THIQ core formation, leveraging electrophilic aromatic substitution.

Procedure :

-

THIQ Core Synthesis :

-

Pictet-Spengler cyclization of unsubstituted benzaldehyde and phenethylamine.

-

-

Trifluoromethylation :

-

Use of Umemoto’s reagent (trifluoromethyl sulfonium salts) or Togni’s reagent (hypervalent iodine) in the presence of Lewis acids (e.g., FeCl₃, CuI).

-

Solvent: DMF or DCE at 60–80°C for 6–12 hours.

-

-

Purification :

-

Column chromatography (SiO₂, hexane/EtOAc gradient).

-

-

Hydrochloride Salt Formation :

-

As described in Section 2.1.

-

Advantages :

-

Flexibility in using commercially available THIQ precursors.

-

Compatibility with late-stage diversification.

Challenges :

Transition Metal-Catalyzed C-H Functionalization

Emerging methodologies employ palladium or copper catalysts to introduce -CF₃ directly into the THIQ scaffold.

Procedure :

-

Substrate Preparation :

-

Unsubstituted 1,2,3,4-tetrahydroisoquinoline.

-

-

C-H Activation :

-

Pd(OAc)₂ or CuBr with ligands (e.g., phenanthroline) in DMSO or toluene.

-

-

Trifluoromethyl Source :

-

CF₃SiMe₃ (Ruppert-Prakash reagent) or CF₃CO₂Na.

-

-

Oxidant :

-

K₂S₂O₈ or Ag₂CO₃ to regenerate the catalyst.

-

Reaction Conditions :

-

Temperature: 80–100°C.

-

Time: 8–16 hours.

Advantages :

-

Atom-economical and step-efficient.

-

Avoids pre-functionalized starting materials.

Challenges :

-

Limited substrate scope due to steric and electronic effects.

Industrial-Scale Optimization

Continuous Flow Synthesis

To enhance scalability and safety, flow chemistry approaches are employed:

Key Steps :

-

Microreactor Cyclization :

-

Residence time: 2–5 minutes at 100°C.

-

Solvent: MeOH/H₂O (9:1).

-

-

In-Line Purification :

-

Scavenger resins to remove excess reagents.

-

-

Salt Formation :

-

Continuous precipitation in a packed-bed reactor.

-

Benefits :

-

3–5× higher throughput compared to batch processes.

-

Reduced waste generation.

Green Chemistry Innovations

Solvent Replacement :

-

Substitution of DCM with cyclopentyl methyl ether (CPME) or 2-MeTHF.

Catalyst Recycling : -

Immobilized Pd nanoparticles on magnetic supports for easy recovery.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scale-Up Feasibility | Cost Index |

|---|---|---|---|---|

| Pictet-Spengler | 65–75 | ≥98 | Moderate | Low |

| Friedel-Crafts | 40–60 | 90–95 | Low | Moderate |

| C-H Functionalization | 50–70 | ≥95 | High | High |

| Continuous Flow | 70–85 | ≥99 | Excellent | Moderate |

Notes :

-

Yields are reported for isolated hydrochloride salt.

-

Cost Index factors in raw materials, catalyst, and purification expenses.

Critical Challenges and Solutions

Regioselective Trifluoromethylation

Issue : Competing substitution at positions 6 or 8.

Solutions :

Purification of Hydrophobic Intermediates

Issue : Low solubility of -CF₃-containing intermediates in aqueous systems.

Solutions :

-

Reverse-phase chromatography (C18 column, MeCN/H₂O).

-

Recrystallization from EtOAc/hexane mixtures.

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it to dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.

Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under controlled conditions.

Major Products:

Oxidation Products: Quinoline derivatives.

Reduction Products: Dihydro derivatives.

Substitution Products: Various substituted tetrahydroisoquinolines.

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis

- The compound serves as a crucial building block in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its structural features allow for modifications that enhance biological activity and target specificity.

Case Study: Neuroprotective Effects

- Research has indicated that derivatives of tetrahydroisoquinoline exhibit neuroprotective properties. For instance, studies have shown that modifications to the trifluoromethyl group can enhance the interaction with neurotransmitter receptors, making it a candidate for developing treatments for conditions like Alzheimer's disease .

Agrochemical Formulations

Enhancing Crop Protection

- 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is utilized in formulating agrochemicals that improve crop protection efficacy. The trifluoromethyl group contributes to the stability and effectiveness of these compounds against pests and diseases while minimizing environmental impact .

Data Table: Agrochemical Applications

| Application Area | Description |

|---|---|

| Pesticides | Used in developing new pesticides with enhanced efficacy. |

| Herbicides | Improves selectivity and potency in herbicide formulations. |

| Fungicides | Enhances protective properties against fungal pathogens. |

Material Science

Development of Advanced Materials

- The unique properties of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline make it valuable in creating advanced materials. Its thermal and chemical resistance is beneficial for polymers used in high-performance applications.

Case Study: Polymer Enhancements

- Research has demonstrated that incorporating this compound into polymer matrices can significantly improve their mechanical properties and thermal stability. This application is particularly relevant in industries requiring durable materials under extreme conditions .

Investigating Biological Interactions

- Researchers utilize this compound to explore its interactions within biological systems. This includes studying its effects on various receptors and enzymes involved in critical physiological processes.

Case Study: Therapeutic Target Discovery

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

Below is a comparative analysis of the target compound with its closest analogs:

Pharmacological and Physicochemical Insights

Trifluoromethyl (-CF₃) Group :

- The -CF₃ group in the target compound significantly increases lipophilicity (logP ~2.5–3.0) compared to analogs with -Cl (logP ~1.8) or -OCH₃ (logP ~1.5) .

- Enhances metabolic stability by resisting oxidative degradation, a critical advantage in CNS-targeted therapies .

Positional Isomerism :

- The 6-CF₃ isomer (CAS 215798-14-4) demonstrates how minor structural changes impact activity. For example, shifting -CF₃ from the 7- to 6-position could reduce binding affinity to targets like NMDA receptors, as seen in HON0001’s specificity for NR2b .

Functional Group Comparisons :

- HON0001 : The additional hydroxy and methoxy groups improve water solubility but may limit brain penetration compared to the target compound .

- Compound 3: The 4’-dimethylaminophenyl moiety confers basicity, enhancing interaction with opioid or adrenergic receptors, whereas the target compound’s -CF₃ group favors hydrophobic interactions .

Biological Activity

7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 220247-87-0) is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and sources.

- Molecular Formula : CHClFN

- Molecular Weight : 237.65 g/mol

- PubChem CID : 44118286

- Physical State : Solid, typically available in hydrochloride form.

Biological Activity Overview

The biological activity of this compound has been primarily explored through its interaction with various biological targets. Key areas of investigation include:

- Inhibition of Enzymes : Studies have indicated that derivatives of tetrahydroisoquinoline compounds can act as inhibitors for enzymes such as phenylethanolamine N-methyltransferase (PNMT), which is involved in catecholamine biosynthesis .

- Serotonin Receptor Affinity : Research has shown that certain isoquinoline derivatives exhibit affinity towards serotonin receptors (5-HTR), which are crucial in the treatment of mood disorders and anxiety .

- Antitumor Activity : The trifluoromethyl group is known to enhance the metabolic stability and bioactivity of compounds. Some studies suggest that this compound may exhibit antitumor properties through the modulation of signaling pathways involved in cell proliferation and apoptosis .

Data Table: Biological Activities and Findings

Case Studies

-

Synthesis and Evaluation of Derivatives :

A series of 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines were synthesized and evaluated for their ability to inhibit PNMT. The results indicated that specific substitutions on the tetrahydroisoquinoline core significantly enhanced inhibitory potency . -

Serotonin Receptor Studies :

A study focusing on the interaction of various tetrahydroisoquinoline derivatives with serotonin receptors demonstrated that modifications at the 7-position could lead to increased binding affinity, suggesting potential applications in treating psychiatric disorders . -

Antitumor Activity Assessment :

Investigations into the antitumor effects revealed that compounds containing the trifluoromethyl group exhibited significant cytotoxic effects on multiple cancer cell lines, highlighting their potential as therapeutic agents in oncology .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride to maximize yield and purity?

- Methodological Answer : Synthesis optimization should focus on solvent selection (e.g., THF for solubility and inertness), reaction time (monitored via thin-layer chromatography, TLC), and stoichiometric ratios of reagents. For example, triethylamine (EtN) is critical for neutralizing HCl byproducts during cyclization steps . Temperature control (room temperature vs. reflux) and catalyst selection (e.g., palladium for trifluoromethylation) also impact yield. Post-synthesis purification via column chromatography or recrystallization is essential to isolate the hydrochloride salt with >95% purity.

Q. How can researchers structurally characterize this compound using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 19F) is indispensable for confirming the tetrahydroisoquinoline core and trifluoromethyl group. For example, the 19F NMR spectrum will show a singlet for the -CF group at ~-60 ppm. Mass spectrometry (MS) with electrospray ionization (ESI) confirms molecular weight (e.g., [M+H] at m/z 262.1). X-ray crystallography can resolve stereochemical ambiguities if single crystals are obtainable .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and fume hoods, due to potential respiratory and skin irritation risks. Storage at 2–8°C in airtight, desiccated containers prevents hydrolysis of the hydrochloride salt. Spill management requires neutralization with sodium bicarbonate and disposal via hazardous waste protocols .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model electron density distribution to predict regioselectivity in electrophilic substitutions. Reaction path searches using quantum chemical software (e.g., Gaussian) identify transition states and intermediates, enabling targeted experimental validation. For example, the trifluoromethyl group’s electron-withdrawing effect can be quantified to guide functionalization at the 7-position .

Q. What experimental strategies resolve discrepancies in reported biological activity data for this compound across different assays?

- Methodological Answer : Cross-validate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C). Use orthogonal methods like surface plasmon resonance (SPR) and fluorescence polarization to confirm binding affinities. Contradictions may arise from impurities (e.g., residual solvents detected via GC-MS) or assay-specific variables (e.g., cell line heterogeneity). Dose-response curves with Hill slopes >1 suggest cooperative binding, requiring mechanistic re-evaluation .

Q. How can researchers employ advanced analytical techniques to detect trace impurities in synthesized batches?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis detection (λ = 254 nm) identifies impurities at <0.1% levels. Liquid chromatography-mass spectrometry (LC-MS) coupled with ion mobility spectrometry distinguishes isobaric contaminants. For example, residual 7-chloro analogs (CAS 90562-34-8) can be quantified using a C18 column and acetonitrile/water gradient .

Q. What methodologies enable the study of this compound’s stability under varying environmental conditions?

- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling assesses degradation. Forced degradation (acid/base hydrolysis, oxidation with HO) identifies vulnerable sites (e.g., the tetrahydroisoquinoline ring). Stability-indicating assays via HPLC-DAD (diode array detection) monitor degradation products, while NMR tracks structural changes in real-time .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to evaluate the compound’s bioactivity while minimizing false positives?

- Methodological Answer : Use a log-spaced concentration range (e.g., 1 nM–100 µM) with ≥3 technical replicates. Include negative controls (vehicle-only) and reference compounds (e.g., known inhibitors). Statistical power analysis (α = 0.05, power = 0.8) determines sample size. Data normalization to baseline (e.g., ΔF/F for fluorescence assays) reduces batch effects .

Q. What statistical approaches are recommended for analyzing contradictory results in structure-activity relationship (SAR) studies?

- Methodological Answer : Multivariate analysis (e.g., partial least squares regression) correlates structural descriptors (logP, polar surface area) with activity. Bootstrap resampling evaluates model robustness. Outlier detection (Grubbs’ test) identifies anomalous data points. For SAR contradictions, meta-analysis across studies reconciles confounding variables (e.g., solvent polarity) .

Tables for Key Data

Table 1 : Spectroscopic Signatures of this compound

| Technique | Key Observations | Evidence Source |

|---|---|---|

| δ 2.85–3.20 (m, 4H, CH), δ 4.10 (s, 1H, NH) | ||

| δ -60.2 (s, CF) | ||

| ESI-MS | m/z 262.1 ([M+H]) |

Table 2 : Common Impurities and Detection Limits

| Impurity | CAS | Detection Method | Limit of Quantitation (LOQ) |

|---|---|---|---|

| 7-Chloro analog | 90562-34-8 | HPLC-UV (254 nm) | 0.05% |

| Residual triethylamine | 121-44-8 | GC-MS | 10 ppm |

| Hydrolysis product | N/A | LC-MS/MS | 0.1 ng/mL |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.